4-Amino-2-phenyl-thiazole-5-carboxylic acid methyl ester 4-Amino-2-phenyl-thiazole-5-carboxylic acid methyl ester
Brand Name: Vulcanchem
CAS No.: 99967-80-3
VCID: VC8430892
InChI: InChI=1S/C11H10N2O2S/c1-15-11(14)8-9(12)13-10(16-8)7-5-3-2-4-6-7/h2-6H,12H2,1H3
SMILES: COC(=O)C1=C(N=C(S1)C2=CC=CC=C2)N
Molecular Formula: C11H10N2O2S
Molecular Weight: 234.28 g/mol

4-Amino-2-phenyl-thiazole-5-carboxylic acid methyl ester

CAS No.: 99967-80-3

Cat. No.: VC8430892

Molecular Formula: C11H10N2O2S

Molecular Weight: 234.28 g/mol

* For research use only. Not for human or veterinary use.

4-Amino-2-phenyl-thiazole-5-carboxylic acid methyl ester - 99967-80-3

Specification

CAS No. 99967-80-3
Molecular Formula C11H10N2O2S
Molecular Weight 234.28 g/mol
IUPAC Name methyl 4-amino-2-phenyl-1,3-thiazole-5-carboxylate
Standard InChI InChI=1S/C11H10N2O2S/c1-15-11(14)8-9(12)13-10(16-8)7-5-3-2-4-6-7/h2-6H,12H2,1H3
Standard InChI Key LFMBGUXTCMPIQO-UHFFFAOYSA-N
SMILES COC(=O)C1=C(N=C(S1)C2=CC=CC=C2)N
Canonical SMILES COC(=O)C1=C(N=C(S1)C2=CC=CC=C2)N

Introduction

Chemical Structure and Physicochemical Properties

The molecular structure of 4-amino-2-phenyl-thiazole-5-carboxylic acid methyl ester comprises a thiazole core substituted with an amino group at position 4, a phenyl ring at position 2, and a methyl ester at position 5. This arrangement confers distinct electronic and steric properties, influencing its reactivity and interactions with biological targets.

Molecular Characteristics

  • Molecular Formula: C12H12N2O2S\text{C}_{12}\text{H}_{12}\text{N}_2\text{O}_2\text{S}

  • Molecular Weight: 248.3 g/mol (calculated based on analogous compounds ).

  • Key Functional Groups:

    • Thiazole ring: Provides aromaticity and sites for electrophilic substitution.

    • Amino group (-NH2_2): Enhances solubility and participates in hydrogen bonding.

    • Methyl ester (-COOCH3_3): Modulates lipophilicity and metabolic stability.

Physical Properties

While direct data for this compound are scarce, related thiazole esters exhibit:

  • Melting Points: 160–164°C (methyl 2-aminothiazole-4-carboxylate) .

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, THF) and limited solubility in water .

  • Stability: Sensitive to hydrolysis under acidic or basic conditions due to the ester moiety .

Synthesis and Reaction Pathways

The synthesis of thiazole derivatives typically involves cyclization reactions using α-haloketones or α-bromoesters with thioureas or thioamides. For 4-amino-2-phenyl-thiazole-5-carboxylic acid methyl ester, a plausible route is outlined below:

Key Synthetic Steps

  • Formation of Thiourea Intermediate:
    React phenyl isothiocyanate with methyl 3-bromo-2-oxopropanoate in the presence of a base (e.g., NaH) to yield a thiourea intermediate .

    PhNCS+CH3OCOCBr=ONaH, THFThiourea Intermediate\text{PhNCS} + \text{CH}_3\text{OCOCBr=O} \xrightarrow{\text{NaH, THF}} \text{Thiourea Intermediate}
  • Cyclization:
    Intramolecular cyclization via nucleophilic substitution forms the thiazole ring .

  • Amination:
    Introduce the amino group at position 4 using ammonia or ammonium acetate under reflux .

Optimization Considerations

  • Catalysts: Copper(I) acetate (CuOAc) enhances reaction efficiency, as seen in analogous syntheses .

  • Solvents: Tetrahydrofuran (THF) or ethanol are preferred for their ability to stabilize intermediates .

Pharmacological Applications

Thiazole derivatives are renowned for their diverse biological activities. While direct evidence for 4-amino-2-phenyl-thiazole-5-carboxylic acid methyl ester is limited, structurally related compounds provide critical insights:

Anticancer Activity

4-(3-Aminophenyl)thiazole-2-carboxylic acid methyl ester demonstrates inhibition of cancer cell proliferation by targeting tyrosine kinases and apoptosis pathways . The phenyl and amino groups likely enhance binding affinity to kinase active sites, as observed in masitinib, a clinically approved thiazole-based kinase inhibitor .

Enzyme Inhibition

Thiazole esters exhibit inhibitory effects on enzymes such as cyclooxygenase-2 (COX-2) and acetylcholinesterase (AChE) . The methyl ester group may improve blood-brain barrier penetration, making these compounds candidates for neurodegenerative disease therapeutics.

Material Science Applications

Thiazole derivatives are incorporated into polymers to enhance thermal stability and electronic properties. For example:

  • Conductive Polymers: The conjugated thiazole ring facilitates electron delocalization, useful in organic semiconductors .

  • Coordination Complexes: The amino group acts as a ligand for metal ions, enabling applications in catalysis and sensors .

Agricultural Chemistry

Thiazole esters show promise as eco-friendly agrochemicals:

  • Herbicidal Activity: Derivatives interfere with plant amino acid biosynthesis, offering selective weed control .

  • Pesticidal Formulations: Structural analogs disrupt insect nervous systems by modulating acetylcholine receptors .

Comparative Analysis of Thiazole Derivatives

CompoundMolecular FormulaMelting Point (°C)Key Applications
4-Amino-2-phenyl-thiazole-5-carboxylic acid methyl esterC12H12N2O2S\text{C}_{12}\text{H}_{12}\text{N}_2\text{O}_2\text{S}N/AAnticancer, enzyme inhibition (predicted)
Methyl 2-aminothiazole-4-carboxylate C5H6N2O2S\text{C}_5\text{H}_6\text{N}_2\text{O}_2\text{S}160–164Organic synthesis intermediate
4-(3-Aminophenyl)thiazole-2-carboxylic acid methyl ester C11H10N2O2S\text{C}_{11}\text{H}_{10}\text{N}_2\text{O}_2\text{S}N/AAnticancer agents, polymer additives

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